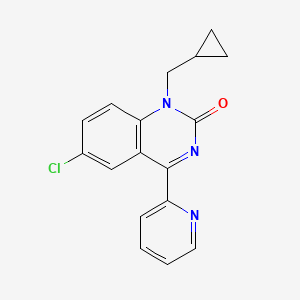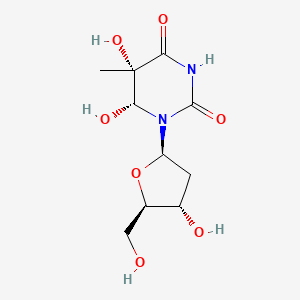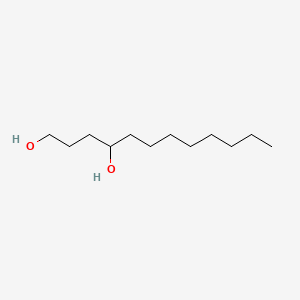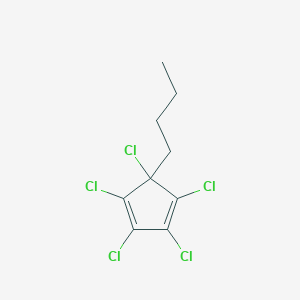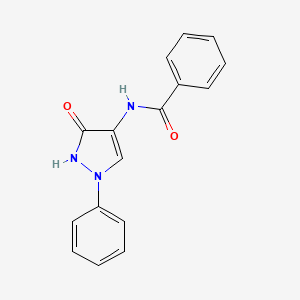
Diguanosine diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diguanosine diphosphate is a nucleoside diphosphate composed of two guanosine molecules linked by a diphosphate group. This compound plays a crucial role in various biochemical processes, including signal transduction and cellular metabolism. It is an ester of pyrophosphoric acid with the nucleoside guanosine, consisting of a pyrophosphate group, a pentose sugar ribose, and the nucleobase guanine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diguanosine diphosphate typically involves the use of tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate) in SN2 displacements of the tosylate ion from 5’-tosylnucleosides to afford nucleoside-5’-diphosphates . This method allows for the selective precipitation and direct isolation of nucleoside-5’-diphosphates from crude reaction mixtures.
Industrial Production Methods: Industrial production of this compound often employs high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for the identification and quantification of the compound and its metabolites . This method ensures high purity and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Diguanosine diphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and polymerization. It can be hydrolyzed to guanosine monophosphate and further phosphorylated to guanosine triphosphate .
Common Reagents and Conditions: Common reagents used in these reactions include pyrophosphate, phosphoenolpyruvate, and pyruvate kinase. The reactions typically occur under physiological conditions, with enzymes such as GTPases facilitating the hydrolysis and phosphorylation processes .
Major Products: The major products formed from these reactions include guanosine monophosphate, guanosine triphosphate, and various cyclic dinucleotides .
Applications De Recherche Scientifique
Diguanosine diphosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a substrate for the synthesis of other nucleotides and nucleoside analogs. It is also employed in studies of nucleotide metabolism and enzyme kinetics .
Biology: In biological research, this compound plays a critical role in signal transduction pathways, particularly those involving GTPases. It is also involved in the regulation of cellular processes such as gene expression, cytoskeletal rearrangements, and intracellular signaling .
Medicine: In medicine, this compound is studied for its potential therapeutic applications, including its role in antiviral and anticancer therapies. It is also used in the development of diagnostic assays for various diseases .
Industry: In the industrial sector, this compound is used in the production of bioactive compounds and as a key component in biotechnological processes. It is also employed in the synthesis of fucosyloligosaccharides, which have applications in the food and pharmaceutical industries .
Mécanisme D'action
The mechanism of action of diguanosine diphosphate involves its role as a molecular switch in signal transduction pathways. It acts by binding to GTPases, which cycle between an active GTP-bound state and an inactive GDP-bound state. This interconversion is tightly regulated and serves as a molecular timer for various cellular processes .
Molecular Targets and Pathways: this compound targets GTPase enzymes, which are involved in pathways such as gene expression regulation, cytoskeletal rearrangements, and intracellular signaling. The hydrolysis of GTP to GDP by GTPase enzymes terminates the signaling event, restoring the inactive state .
Comparaison Avec Des Composés Similaires
- Guanosine diphosphate
- Guanosine triphosphate
- Cyclic diguanosine monophosphate
- Guanosine monophosphate
Comparison: Diguanosine diphosphate is unique in its ability to act as a molecular switch in signal transduction pathways, a feature it shares with guanosine diphosphate and guanosine triphosphate. its role in the synthesis of cyclic dinucleotides and its involvement in the regulation of bacterial surface components set it apart from other similar compounds .
Propriétés
Numéro CAS |
34692-44-9 |
|---|---|
Formule moléculaire |
C20H26N10O15P2 |
Poids moléculaire |
708.4 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H26N10O15P2/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(43-17)1-41-46(37,38)45-47(39,40)42-2-6-10(32)12(34)18(44-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |
Clé InChI |
LFEYGVXBDRXHGF-MHARETSRSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


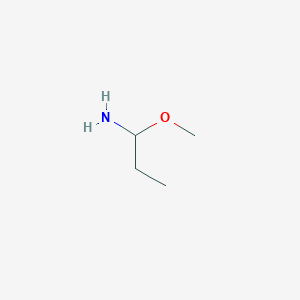
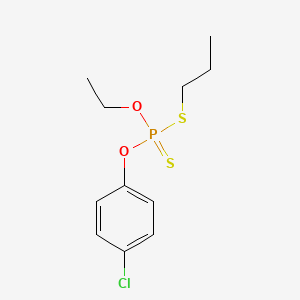
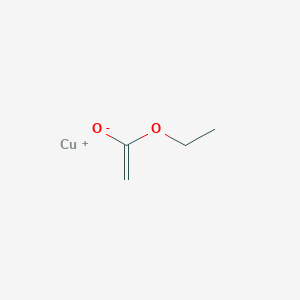
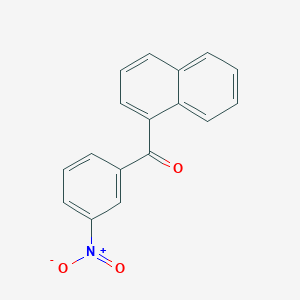

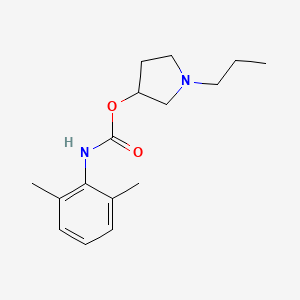
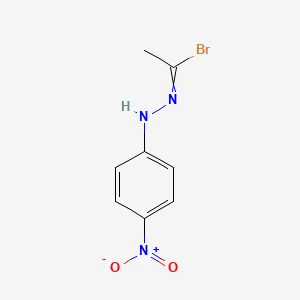
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
